

Technical Guide: Spectroscopic Analysis of 3-Oxo-4-phenylbutanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanenitrile

Cat. No.: B103922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Oxo-4-phenylbutanenitrile** (CAS No. 19212-27-2), a β -ketonitrile with significant applications in organic synthesis and as a potential intermediate in pharmaceutical development. The document outlines predicted and typical spectroscopic values based on the compound's structure, alongside standardized experimental protocols for acquiring such data.

Compound Information:

- IUPAC Name: **3-oxo-4-phenylbutanenitrile**[\[1\]](#)
- Molecular Formula: $C_{10}H_9NO$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 159.18 g/mol [\[1\]](#)[\[3\]](#)
- CAS Number: 19212-27-2[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted Spectroscopic Data

While experimentally obtained spectra for **3-Oxo-4-phenylbutanenitrile** are not publicly available in detail, the following tables summarize the predicted and typical spectroscopic characteristics based on its chemical structure, which includes a phenyl group, a ketone, and a nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Ar-H
~ 3.80	Singlet	2H	Ph- $\text{CH}_2\text{-C=O}$
~ 3.50	Singlet	2H	$\text{O=C-CH}_2\text{-CN}$

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 201.0	C=O
~ 133.0	Ar-C (quat)
~ 129.0	Ar-CH
~ 128.5	Ar-CH
~ 127.0	Ar-CH
~ 116.0	$\text{C}\equiv\text{N}$
~ 49.0	Ph- $\text{CH}_2\text{-C=O}$
~ 28.0	$\text{O=C-CH}_2\text{-CN}$

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Data

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3030	Medium	C-H stretch (aromatic)
~ 2950, 2870	Medium	C-H stretch (aliphatic)
~ 2250	Medium	C≡N stretch (nitrile)
~ 1720	Strong	C=O stretch (ketone)
~ 1600, 1495	Medium	C=C stretch (aromatic ring)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance (%)	Assignment
159	Moderate	[M] ⁺ (Molecular Ion)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
68	Moderate	[M - C ₇ H ₇ O] ⁺ or other fragmentation
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for a compound of this nature.

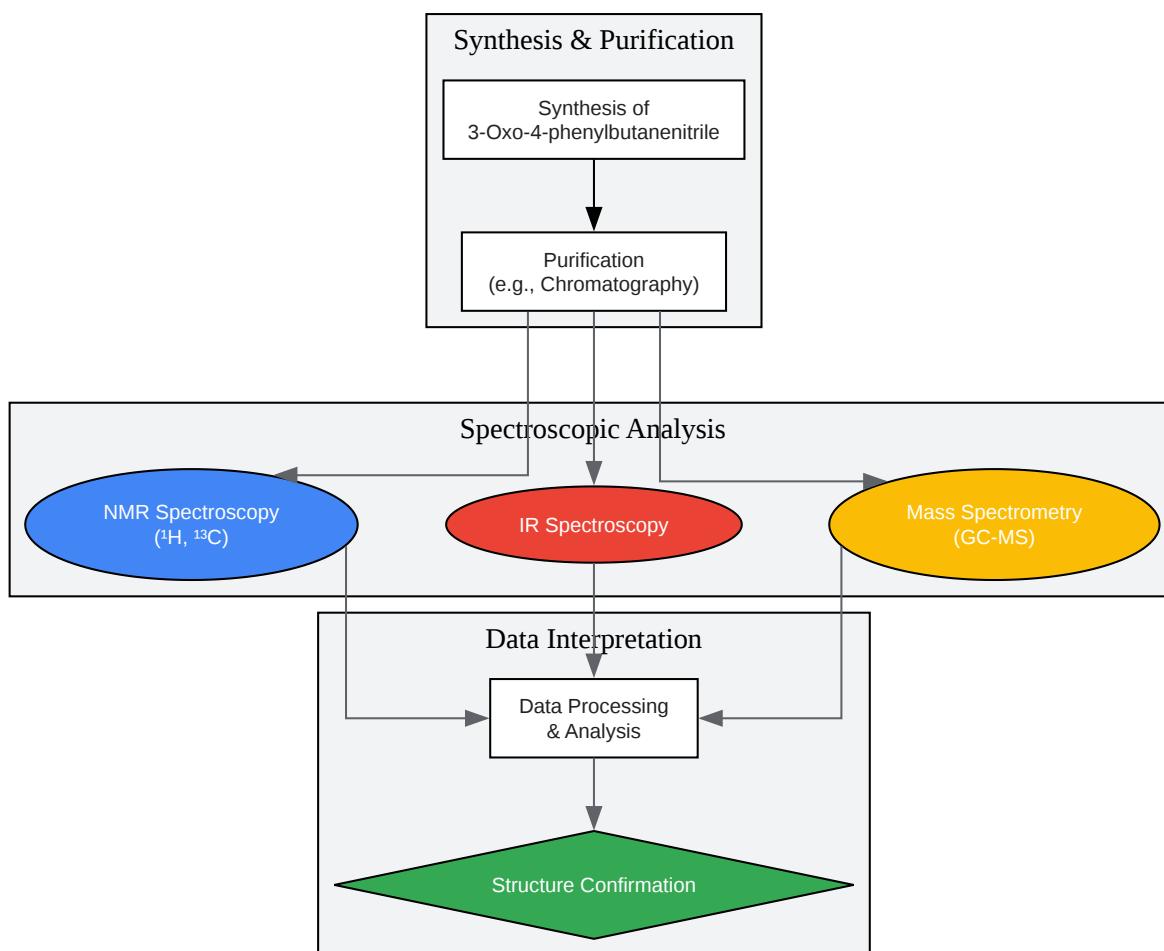
NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Oxo-4-phenylbutanenitrile** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

- ^1H NMR Acquisition:
 - The instrument is tuned and the magnetic field is shimmed for homogeneity.
 - A standard single-pulse experiment is performed.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
 - Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid (KBr Pellet): If the sample is a solid, approximately 1-2 mg of the compound is ground with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:


- A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
- The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of a pure compound.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **3-Oxo-4-phenylbutanenitrile**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Oxo-4-phenylbutanenitrile | C10H9NO | CID 562666 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxo-4-phenylbutanenitrile 95% | CAS: 19212-27-2 | AChemBlock [achemblock.com]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 3-Oxo-4-phenylbutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103922#spectroscopic-data-of-3-oxo-4-phenylbutanenitrile-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com